molecular formula C23H22ClN3O2 B1678286 Pagoclone CAS No. 133737-32-3

Pagoclone

Cat. No.: B1678286
CAS No.: 133737-32-3
M. Wt: 407.9 g/mol
InChI Key: HIUPRQPBWVEQJJ-UHFFFAOYSA-N
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Description

Pagoclone is an anxiolytic agent belonging to the cyclopyrrolone family, which is related to better-known drugs such as zopiclone, a sleeping medication. It was synthesized by a French team working for Rhone-Poulenc & Rorer S.A. This compound is a nonbenzodiazepine, which means it has similar effects to the older benzodiazepine group but with quite different chemical structures . It binds with high affinity to the benzodiazepine binding site of human GABA A receptors containing various subunits .

Preparation Methods

Pagoclone is synthesized through a series of chemical reactions involving the formation of an isoindolone structural motif. The synthetic route typically involves the reaction of the carbanion from Ethyl 5-methyl-3-oxohexanoate with other reagents to form the desired product . The specific reaction conditions and industrial production methods are proprietary and not widely disclosed in public literature.

Chemical Reactions Analysis

Pagoclone undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form hydroxylated metabolites.

    Reduction: Reduction reactions can convert this compound to its reduced forms.

    Substitution: this compound can undergo substitution reactions, particularly at the benzodiazepine binding site. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride.

Scientific Research Applications

Pagoclone has been studied for its potential use in various fields:

Mechanism of Action

Pagoclone acts as a partial agonist at GABA A receptors in the brain. It binds primarily to the alpha2 and alpha3 subtypes of the GABA A receptor, which are responsible for its anti-anxiety effects. It has relatively little efficacy at the alpha1 subtype, which produces sedative and memory loss effects . This selective binding profile allows this compound to produce anxiolytic effects without significant sedation or amnesia .

Comparison with Similar Compounds

Pagoclone is similar to other cyclopyrrolone compounds such as zopiclone and pazinaclone. it is unique in its selective binding to the alpha2 and alpha3 subtypes of the GABA A receptor, which reduces its sedative and amnestic effects compared to other compounds . Other similar compounds include:

This compound’s unique binding profile and reduced side effects make it a promising candidate for further research and development in the field of anxiolytic drugs.

Properties

IUPAC Name

2-(7-chloro-1,8-naphthyridin-2-yl)-3-(5-methyl-2-oxohexyl)-3H-isoindol-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22ClN3O2/c1-14(2)7-10-16(28)13-19-17-5-3-4-6-18(17)23(29)27(19)21-12-9-15-8-11-20(24)25-22(15)26-21/h3-6,8-9,11-12,14,19H,7,10,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIUPRQPBWVEQJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCC(=O)CC1C2=CC=CC=C2C(=O)N1C3=NC4=C(C=C3)C=CC(=N4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40869830
Record name Pagoclone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40869830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

407.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Pagoclone is a subtype-selective drug which binds primarily to the alpha2/alpha3 subtypes of the GABAA receptor which are responsible for the anti-anxiety effects of these kind of drugs, but has relatively little efficacy at the alpha1 subtype which produces the sedative and memory loss effects.
Record name Pagoclone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04903
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

133737-32-3, 133737-48-1
Record name Pagoclone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=133737-32-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pagoclone [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133737323
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name RP 59037
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133737481
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pagoclone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04903
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Pagoclone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40869830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 2-{1-[(7-chloro-1,8-naphthyridin-2-yl)amino]-6-methyl-3-oxoheptyl}benzoic acid (74.9 kg, 175.9 mol), (1S, 2R)-ephedrine hemihydrate (32.5 kg, 186.5 mol), 200 proof ethanol (290 Kg) and water (17 L) were stirred and heated to about 35° C. for 35 minutes. The solution was filtered and then cooled to about 20° C. until the onset of crystallization. The reaction was further cooled to 0-5° C. for about 2 hours. The intermediate ephedrine salt was filtered and washed with a cold (0-5° C.) solution of 200 proof ethanol (206 Kg) and water (10 L). The ephedrine salt was dissolved in 377 L of dichloromethane and stirred with 125 L water and 9.7 kg 37% hydrochloric acid. The aqueous layer was removed. The organic layer was washed with water (125 L). The organic layer was distilled to 60% of the original volume. Carbonyldiimidazole was dissolved in CH2Cl2 (128 L) and slowly transferred to the reaction solution. The reaction was complete after 20 minutes. The reaction was washed two times with water (250 L each). The CH2Cl2 solution was distilled atmospherically, the volume being replaced with of 200 proof ethanol (500 Kg). The ethanol solution was cooled at a rate of 20±5° C. per hour to 0-5° C. The solution was then held at 0-5° C. for 16 hours. The product was filtered and washed with 200 proof ethanol (100 kg). The product was dried for 16 hours under vacuum at 60° C. This afforded 26.0 Kg of (+)-2-(7-chloro-1,8-naphthyridin-2-yl)-3-(5-methyl-2-oxohexyl)-1-isoindolinone as a white solid (36% yield). 1H-NMR: δ 8.87 (d, J=8.8, 1H), 8.61 (m, 2H), 7.93 (d, J=7.0, 1H), 7.74 (m, 4H), 6.05 (m, 1H), 3.62 (m, 1H), 3.28 (dd, J=7.0, 17.2, 1H), 2.42 (m, 2H), 1.35 (m, 3H), 0.79 (d, J=6.2, 6H); Cl (MS) M+1 at 408, 100%; [α]D20=+135° (c=1, dichloromethane).
Name
2-{1-[(7-chloro-1,8-naphthyridin-2-yl)amino]-6-methyl-3-oxoheptyl}benzoic acid
Quantity
74.9 kg
Type
reactant
Reaction Step One
[Compound]
Name
(1S, 2R)-ephedrine hemihydrate
Quantity
32.5 kg
Type
reactant
Reaction Step One
Quantity
290 kg
Type
reactant
Reaction Step One
Name
Quantity
17 L
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A solution of 2-(7-methoxy-1,8-naphthyridin-2-yl)-3-(5-methyl-2-oxohexyl)-1-isoindolinone (16.2 g) in phosphoryl chloride (160 cc) is heated to 100° C. for 6 hours. The mixture is then cooled to a temperature in the region of 50° C. and concentrated to dryness under reduced pressure (2.7 kPa). The residue is treated with ice (150 g) and water (150 g). The mixture is then alkalinized with aqueous ammonia solution (d=0.92) to a pH in the region of 12, and extracted with ethyl acetate (3×300 cc). The organic phases are combined, washed with water (4×100 cc), dried over magnesium sulphate, filtered and then concentrated to dryness under reduced pressure (2.7 kPa). The residue obtained is purified by chromatography on silica (300 g) contained in a column 4 cm in diameter (eluent: dichloromethane). Elution is first performed with 400 cc of solvent: the corresponding eluate is discarded; elution is then performed with 1800 cc of solvent and the corresponding eluate is concentrated to dryness under reduced pressure (2.7 kPa). After the residue obtained is recrystallized in acetonitrile, 2-(7-chloro-1,8-naphthyridin-2-yl)-3-(5-methyl-2-oxohexyl)-1-isoindolinone (6.4 g), m.p. 180° C., is obtained.
Name
2-(7-methoxy-1,8-naphthyridin-2-yl)-3-(5-methyl-2-oxohexyl)-1-isoindolinone
Quantity
16.2 g
Type
reactant
Reaction Step One
Quantity
160 mL
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

118.3 g of the salt of (+)-ephedrine and (±)-2-{1-[(7-chloro-1,8-naphthyridin-2-yl)amino]-6-methyl-3-oxoheptyl}benzoic acid and 1700 cm3 of methylene chloride are introduced into a 2.5 liter reactor. The organic solution is washed, at 20° C., with 400 cm3 of a 0.5N aqueous hydrochloric acid solution and then with 400 cm3 of distilled water. The organic phase is dehydrated by azeotropic distillation at 20° C. under reduced pressure (250 mm of mercury; 33.3 kPa). The volume of the organic phase is adjusted to 1700 cm3 by addition of dry methylene chloride, 95.2 g of imidazole are then added and then, over 10 minutes, 25 cm3 of thionyl chloride. The suspension is heated at 40° C. for 30 minutes, then cooled to 20° C. and washed with 2 times 700 cm3 of distilled water. The methylene chloride is removed by distillation at atmospheric pressure while adding, to keep the volume constant, 2500 cm3 of absolute ethanol. When the temperature of the vapour reaches 78° C., the distillation is halted and 4 g of decolorizing charcoal in suspension in 20 cm3 of absolute ethanol are then added. The mixture is left for 30 minutes at 78° C. and then filtered while hot. The decolorizing charcoal is rinsed with 200 cm3 of ethanol at 77° C. The wash and the filtrate are combined and then cooled, at a rate of 20° C./hour, to a temperature of 10° C. The suspension is filtered. The precipitate is washed with 3 times 140 cm3 of absolute ethanol at 10° C. and then dried at 60° C. for 16 hours under reduced pressure (15 mm of mercury; 2.0 kPa). The slightly yellow product obtained (68.9 g) is recrystallized from 1400 cm3 of ethanol at reflux. After cooling to 10° C., the suspension is filtered. The precipitate is washed with 3 times 100 cm3 of absolute ethanol at 10° C. and then dried at 60° C. for 16 hours under reduced pressure (15 mm of mercury; 2.0 kPa). 65.1 g of (+)-2-(7-chloro-1,8-naphthyridin-2-yl)-3-(5-methyl-2-oxohexyl)-1-isoindolinone are thus obtained in the form of a fluffy white product whose characteristics are the following:
[Compound]
Name
salt
Quantity
118.3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
(±)-2-{1-[(7-chloro-1,8-naphthyridin-2-yl)amino]-6-methyl-3-oxoheptyl}benzoic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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